1-(5-Bromo-2-chlorophenyl)cyclopropan-1-ol
Description
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Structure
3D Structure
Properties
Molecular Formula |
C9H8BrClO |
|---|---|
Molecular Weight |
247.51 g/mol |
IUPAC Name |
1-(5-bromo-2-chlorophenyl)cyclopropan-1-ol |
InChI |
InChI=1S/C9H8BrClO/c10-6-1-2-8(11)7(5-6)9(12)3-4-9/h1-2,5,12H,3-4H2 |
InChI Key |
NFAVBIVVAPVVRC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=C(C=CC(=C2)Br)Cl)O |
Origin of Product |
United States |
Advanced Chemical Reactivity and Transformations of 1 5 Bromo 2 Chlorophenyl Cyclopropan 1 Ol
Ring-Opening Reactions of the Strained Cyclopropanol (B106826) Core
The high ring strain of the cyclopropane (B1198618) ring in 1-(5-bromo-2-chlorophenyl)cyclopropan-1-ol makes it susceptible to cleavage under a variety of conditions, including treatment with acids, bases, transition metals, and radical initiators. These reactions typically proceed via the cleavage of one of the internal carbon-carbon bonds of the cyclopropane ring, transforming the cyclopropanol into a homoenolate equivalent, which can then be trapped by electrophiles or undergo further transformations.
The ring-opening of this compound is expected to proceed with high regioselectivity. The cleavage preferentially occurs at the C1-C2 bond, the bond between the carbon bearing the hydroxyl/aryl groups and one of the methylene (B1212753) carbons of the ring. This selectivity is driven by the formation of the most stable intermediate. For instance, in radical or transition metal-catalyzed pathways, cleavage of the C1-C2 bond generates a β-keto radical or an organometallic species that is stabilized by the adjacent 5-bromo-2-chlorophenyl group.
Stereoselectivity in these reactions is highly dependent on the mechanism. For processes that proceed through an Sɴ2-like pathway, such as nucleophilic attack facilitated by a Lewis acid, an inversion of configuration at the site of attack can be expected. chemrxiv.org In contrast, reactions that involve the formation of planar radical intermediates may lead to a mixture of stereoisomers. The stereochemical outcome of transition-metal-catalyzed reactions is often influenced by the specific ligand coordinated to the metal center. chemsrc.com
Arylcyclopropanols, including this compound, are excellent substrates for oxidative radical ring-opening reactions. nih.gov The process is typically initiated by a single-electron transfer (SET) from the cyclopropanol to a suitable oxidant, such as a metal salt (e.g., Cu(II), Fe(III), Ag(I)) or a photoredox catalyst. google.comnih.gov This SET event generates a radical cation intermediate.
Driven by the immense relief of ring strain, this radical cation undergoes rapid fragmentation through the cleavage of a C-C bond. nih.gov This cleavage results in the formation of a distonic radical cation, which quickly evolves into a more stable β-keto alkyl radical. google.comnih.gov This highly reactive radical can then be trapped by a variety of radical acceptors or participate in subsequent cyclization or cross-coupling reactions. researchgate.netresearchgate.net For example, in the presence of TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), the β-keto radical can be trapped, confirming its formation as an intermediate. nih.gov
Single-Electron Transfer (SET): The cyclopropanol is oxidized to a radical cation.
Ring Fragmentation: The strained three-membered ring of the radical cation cleaves to form a β-keto radical.
Radical Trapping/Reaction: The resulting radical engages in subsequent bond-forming reactions.
The ring-opening of this compound can be effectively promoted by both Lewis acids and transition metal catalysts, providing access to a wide range of β-substituted ketones. organic-chemistry.org
Lewis Acid Catalysis: Lewis acids, such as Sc(OTf)₃ or Yb(OTf)₃, can activate the cyclopropanol by coordinating to the hydroxyl group. chemrxiv.orgchemrxiv.org This coordination enhances the leaving group ability of the hydroxyl moiety and polarizes the C-C bonds of the cyclopropane ring, rendering it more susceptible to nucleophilic attack. The reaction often proceeds via an Sɴ1 or Sɴ2-type ring-opening, followed by the addition of a nucleophile to generate a 1,3-difunctionalized product. chemrxiv.orggoogle.comchemrxiv.org This method has been used in formal [3+n]-cycloaddition reactions. acs.org
Transition Metal Catalysis: A variety of transition metals, including palladium, copper, nickel, and iron, have been shown to catalyze the ring-opening of cyclopropanols. organic-chemistry.orgacs.org These reactions often proceed through the formation of a metallo-homoenolate intermediate. The mechanism can vary depending on the metal used:
Palladium: Palladium catalysts are widely used but can be limited by competing β-hydride elimination, which leads to the formation of α,β-unsaturated enone byproducts. organic-chemistry.org
Copper: Copper catalysts offer a valuable alternative and have been successfully employed in cross-coupling reactions with various electrophiles, including alkyl halides. These reactions often proceed through a radical mechanism initiated by an SET process between the copper catalyst and the reactants.
Iron: Inexpensive and environmentally benign iron salts can also catalyze the ring-opening and subsequent conjugate addition of cyclopropanols to electrophiles like p-quinone methides.
The choice of catalyst and reaction conditions can be used to control the reaction pathway, leading to divergent synthetic outcomes. organic-chemistry.org
| Catalyst System | Electrophile/Reagent | Product Type | Reference |
| CuI | (Fluoro)Alkyl Halides | β-(Fluoro)alkylated Ketones | |
| Pd(OAc)₂ / Ligand | Aryl Halides | β-Aryl Ketones | organic-chemistry.org |
| Fe(acac)₃ | p-Quinone Methides | γ-Keto Phenols | |
| Sc(OTf)₃ | Hydroperoxides | Peroxycarbonyls | chemrxiv.org |
| Yb(OTf)₃ | Sulfenamides | γ-aminated α-thiolated esters | chemrxiv.org |
Rearrangement Reactions and Domino Processes
The strained three-membered ring of the cyclopropanol moiety is a source of significant chemical potential, enabling a variety of rearrangement and tandem reactions that are not accessible to the phenyl ring alone.
While the classical pinacol (B44631) rearrangement involves the acid-catalyzed rearrangement of a 1,2-diol to a carbonyl compound, arylcyclopropanols can undergo a related transformation often referred to as a semi-pinacol rearrangement. synarchive.comwikipedia.orgorganic-chemistry.org This reaction is typically initiated by an acid, which protonates the hydroxyl group, converting it into a good leaving group (water). acs.org
Departure of water does not directly form a carbocation on the cyclopropyl (B3062369) ring. Instead, the reaction proceeds via a concerted process where the C1-C2 bond of the cyclopropane ring cleaves as the C-O bond breaks. This ring-opening relieves the strain of the three-membered ring and forms a more stable β-keto carbocation intermediate. This intermediate is stabilized by the adjacent phenyl ring. A subsequent 1,2-hydride or alkyl shift can then occur to quench the carbocation, leading to the formation of a ketone or aldehyde product. The specific outcome is dependent on the migratory aptitude of the substituents.
The cyclopropanol group is an excellent precursor for generating β-keto radicals through single-electron oxidation. researchgate.net Reagents such as manganese(III) acetate (B1210297) (Mn(OAc)₃) or manganese(III) acetylacetonate (B107027) (Mn(acac)₃) are effective in mediating this transformation under mild conditions. nih.govresearchgate.net The process begins with the oxidation of the cyclopropanol to an oxy-radical, which rapidly undergoes β-scission (ring-opening) to form a stable β-keto alkyl radical. researchgate.netrsc.org
This highly reactive β-keto radical can be trapped by various radical acceptors in tandem or cascade sequences to construct complex molecular architectures. nih.govwikipedia.org For a molecule like this compound, if an appropriate radical acceptor is tethered to the molecule or introduced intermolecularly, the generated radical can initiate a cyclization event. For example, if the aryl group were modified to contain a tethered acrylamide (B121943) or isonitrile, the β-keto radical could add to this group, and the newly formed radical could then cyclize onto the aromatic ring to form polycyclic heterocyclic systems like oxindoles or phenanthridines in a single step. researchgate.net This showcases the utility of the cyclopropanol as a latent β-acyl radical equivalent for complex molecule synthesis. researchgate.net
In Depth Spectroscopic and Structural Elucidation Studies of 1 5 Bromo 2 Chlorophenyl Cyclopropan 1 Ol
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise connectivity and stereochemistry of organic molecules. For 1-(5-bromo-2-chlorophenyl)cyclopropan-1-ol, a suite of one-dimensional and multi-dimensional NMR experiments would be employed to assign all proton (¹H) and carbon (¹³C) signals unequivocally.
Predicted ¹H and ¹³C NMR Data
Based on the structure of this compound, theoretical chemical shifts (δ) in ppm can be predicted. The aromatic protons are expected to appear in the downfield region (typically 7.0-8.0 ppm) due to the deshielding effects of the aromatic ring current and the electron-withdrawing nature of the halogen substituents. The cyclopropyl (B3062369) protons will be found in the upfield region (typically 0.5-1.5 ppm), a characteristic feature of these strained ring systems. The hydroxyl proton will likely appear as a broad singlet, with its chemical shift being dependent on the solvent and concentration.
In the ¹³C NMR spectrum, the aromatic carbons will resonate between 120 and 150 ppm, with the carbon atoms directly attached to the halogens showing distinct chemical shifts. The quaternary carbon of the cyclopropyl ring attached to the hydroxyl group and the phenyl ring will be significantly deshielded, while the methylene (B1212753) carbons of the cyclopropyl ring will appear at a much higher field.
Interactive Data Table: Predicted NMR Chemical Shifts
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic-H3 | ~7.6 | ~132 |
| Aromatic-H4 | ~7.3 | ~130 |
| Aromatic-H6 | ~7.5 | ~128 |
| Cyclopropyl-H (CH₂) | ~0.8 - 1.2 (multiplets) | ~15 |
| Hydroxyl-H (OH) | Variable (broad singlet) | - |
| Aromatic C1 (C-Cl) | - | ~133 |
| Aromatic C2 (C-Br) | - | ~120 |
| Aromatic C-ipso | - | ~145 |
| Cyclopropyl C-OH | - | ~60 |
To confirm the assignments of the proton and carbon signals and to establish the connectivity within the molecule, a series of two-dimensional (2D) NMR experiments are essential.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would show correlations between the adjacent aromatic protons and between the geminal and vicinal protons of the cyclopropyl ring. rochester.educhemicalbook.com
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly attached proton and carbon atoms. columbia.eduyoutube.comcolumbia.edu This would definitively link the predicted proton signals of the aromatic and cyclopropyl groups to their corresponding carbon signals.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, which is invaluable for determining stereochemistry and conformation. columbia.edunanalysis.comlibretexts.orgyoutube.com For this molecule, NOESY could reveal through-space interactions between the protons of the cyclopropyl ring and the aromatic proton at the 6-position, helping to define the preferred orientation of the phenyl ring relative to the cyclopropyl group.
Since this compound is a chiral molecule, determining its enantiomeric purity and absolute configuration is important. This can be achieved using chiral shift reagents in NMR spectroscopy. These reagents are typically lanthanide complexes that can reversibly bind to the hydroxyl group of the analyte, forming diastereomeric complexes that have different NMR spectra. researchgate.net This results in the separation of signals for the two enantiomers, allowing for the determination of the enantiomeric excess.
The anisotropic effect of the aromatic ring also plays a role in the proton chemical shifts. columbia.edu The circulation of π-electrons in the benzene (B151609) ring generates a magnetic field that deshields protons on the periphery of the ring and shields protons located above or below the plane of the ring. The specific orientation of the phenyl ring relative to the cyclopropyl ring will, therefore, influence the chemical shifts of the cyclopropyl protons.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation
High-resolution mass spectrometry is a powerful technique for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. For this compound, with a molecular formula of C₉H₈BrClO, HRMS is essential for confirmation.
The presence of bromine and chlorine atoms, which have characteristic isotopic distributions (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl), will result in a unique isotopic pattern in the mass spectrum. The predicted monoisotopic mass and the relative abundances of the isotopic peaks provide a high degree of confidence in the molecular formula assignment. uni.lu
Interactive Data Table: Predicted HRMS Isotopic Pattern for [M+H]⁺
| Ion | Calculated m/z | Relative Abundance (%) |
| [C₉H₉⁷⁹Br³⁵ClO]⁺ | 246.95200 | 100.0 |
| [C₉H₉⁸¹Br³⁵ClO]⁺ | 248.94995 | 97.7 |
| [C₉H₉⁷⁹Br³⁷ClO]⁺ | 248.94903 | 32.5 |
| [C₉H₉⁸¹Br³⁷ClO]⁺ | 250.94698 | 31.7 |
Data is predicted and would be compared against experimental HRMS data for confirmation. researchgate.net
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. These techniques are particularly useful for identifying functional groups.
The IR and Raman spectra of this compound would exhibit characteristic absorption bands corresponding to its functional groups.
O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ in the IR spectrum is characteristic of the hydroxyl group's stretching vibration.
C-H Stretch (Aromatic): Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹.
C-H Stretch (Cyclopropyl): The C-H stretching vibrations of the cyclopropyl ring are also expected in the 3000-3100 cm⁻¹ region.
C=C Stretch (Aromatic): Aromatic ring stretching vibrations will be observed in the 1450-1600 cm⁻¹ range.
Cyclopropyl Ring Vibrations: The cyclopropane (B1198618) ring itself has characteristic "ring breathing" and deformation modes, although these can be complex.
C-Br and C-Cl Stretches: The stretching vibrations for carbon-halogen bonds occur in the fingerprint region of the IR spectrum, typically below 800 cm⁻¹. The C-Cl stretch is expected around 700-750 cm⁻¹, while the C-Br stretch appears at a lower frequency, around 500-600 cm⁻¹. uantwerpen.be
To aid in the assignment of the experimental vibrational spectra, theoretical calculations, often using Density Functional Theory (DFT), can be performed. uit.no These calculations can predict the vibrational frequencies and intensities of the normal modes of the molecule. By comparing the theoretically predicted spectrum with the experimental IR and Raman spectra, a more detailed and accurate assignment of the observed vibrational bands can be achieved. nih.govnih.gov Discrepancies between the experimental and theoretical spectra can often be reconciled by applying scaling factors to the calculated frequencies to account for anharmonicity and other limitations of the theoretical model. mdpi.comchemrxiv.org
Interactive Data Table: Predicted Characteristic Vibrational Frequencies
| Functional Group/Vibration | Predicted Wavenumber (cm⁻¹) | Spectroscopic Technique |
| O-H Stretch | 3200 - 3600 | IR |
| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |
| Cyclopropyl C-H Stretch | 3000 - 3100 | IR, Raman |
| Aromatic C=C Stretch | 1450 - 1600 | IR, Raman |
| C-Cl Stretch | 700 - 750 | IR |
| C-Br Stretch | 500 - 600 | IR |
X-ray Crystallography for Solid-State Molecular Architecture Determination
The solid-state architecture of a molecule, as determined by X-ray crystallography, provides invaluable insights into its conformational preferences and the non-covalent interactions that govern its crystal packing. This technique would allow for a precise measurement of bond lengths, bond angles, and torsion angles, defining the molecule's geometry. Furthermore, it would reveal the nature and geometry of intermolecular interactions that stabilize the crystal lattice.
Analysis of Intramolecular Bond Lengths, Bond Angles, and Torsion Angles
A comprehensive analysis of the intramolecular structural parameters of this compound would require experimental data from X-ray diffraction. Hypothetically, such a study would detail the bond lengths between all constituent atoms (C-C, C-H, C-O, C-Cl, C-Br), the angles formed between these bonds, and the torsion angles that describe the conformation of the molecule, particularly the orientation of the phenyl ring relative to the cyclopropyl group. This information is crucial for understanding any steric strain or electronic effects inherent to the molecule's structure. Without experimental data, a table of these parameters cannot be constructed.
Investigation of Intermolecular Interactions (e.g., C-H···π, halogen bonding) in Crystal Packing
The arrangement of molecules in a crystal is directed by a variety of intermolecular forces. For this compound, one could anticipate the presence of several types of interactions. The bromine and chlorine substituents could participate in halogen bonding, where the halogen atom acts as an electrophilic region and interacts with a nucleophilic site on an adjacent molecule. The aromatic phenyl ring could engage in π-stacking or C-H···π interactions. The hydroxyl group is a potent hydrogen bond donor and acceptor, likely leading to the formation of hydrogen-bonded networks within the crystal lattice. However, without a determined crystal structure, the specific nature, geometry, and prevalence of these interactions remain speculative. A detailed quantitative analysis, including interaction distances and angles, is not possible.
In the absence of specific crystallographic data for this compound, a detailed discussion and the creation of data tables for its solid-state structure are not feasible. The principles of X-ray crystallography and intermolecular interactions suggest the types of structural features and packing motifs that might be observed, but a definitive analysis awaits experimental investigation.
Theoretical and Computational Investigations on 1 5 Bromo 2 Chlorophenyl Cyclopropan 1 Ol
Quantum Mechanical (QM) Studies
Publicly available research data is currently insufficient to provide a detailed analysis for the following sections concerning 1-(5-bromo-2-chlorophenyl)cyclopropan-1-ol.
Density Functional Theory (DFT) for Electronic Structure and Optimized Geometry
No published DFT studies were found that specifically detail the optimized geometry (bond lengths, bond angles) or the electronic structure of this compound. Such a study would typically involve using a functional like B3LYP with a basis set such as 6-311++G(d,p) to calculate the molecule's ground-state energy and geometric parameters.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Global Reactivity Descriptors
A specific analysis of the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the resulting energy gap for this compound has not been reported. These calculations are crucial for understanding a molecule's kinetic stability and chemical reactivity. Global reactivity descriptors—such as electronegativity, chemical hardness, and softness—which are derived from HOMO-LUMO energies, are therefore also unavailable. A smaller HOMO-LUMO gap generally indicates higher chemical reactivity.
Natural Bond Orbital (NBO) Analysis for Intramolecular and Intermolecular Interactions
There are no NBO analyses in the existing literature for this compound. An NBO analysis would provide insight into charge distribution, hybridization, and the nature of intramolecular interactions, such as hyperconjugation between orbitals, which contribute to molecular stability.
Conformational Analysis and Potential Energy Surface Exploration
Detailed conformational analyses and potential energy surface explorations for this compound are not available in published literature.
Influence of Halogen Substituents on Cyclopropyl (B3062369) Ring Conformation and Aromatic Ring Orientation
While no specific studies exist for the target molecule, research on a related compound, 1-(5-Bromo-2-chlorophenyl)-2,2-dichloro-1-(4-ethoxyphenyl)cyclopropane, has been conducted. researchgate.net X-ray diffraction data for this molecule shows different dihedral angles between the benzene (B151609) rings in the asymmetric unit, suggesting that steric and electronic effects from the halogen substituents influence the orientation of the aromatic ring relative to the cyclopropane (B1198618) core. researchgate.net A dedicated conformational analysis would be required to determine the specific influence of the chloro and bromo groups on the rotational barriers and preferred orientation in this compound.
Prediction of Stable Conformers and their Relative Energetics
Without dedicated computational studies, it is not possible to present a table of predicted stable conformers and their relative energies for this compound. Such an investigation would involve systematically rotating the bonds connecting the phenyl group to the cyclopropanol (B106826) ring to map the potential energy surface and identify the lowest energy conformations.
Computational chemistry offers powerful tools to investigate the intricacies of chemical reactions and predict the spectroscopic behavior of molecules like this compound. Density Functional Theory (DFT) is a predominant method for such studies, providing a balance between accuracy and computational cost.
Reaction Mechanism Elucidation using Computational Methods
A thorough understanding of the synthetic and transformational pathways involving this compound can be achieved by computationally mapping the potential energy surface of the reactions. This involves identifying the geometries and energies of reactants, products, intermediates, and, crucially, the transition states that connect them. smu.edu
Transition State Characterization for Key Synthetic and Transformational Reactions
The elucidation of a reaction mechanism hinges on the characterization of its transition state(s). smu.edu For a given reaction of this compound, computational methods would be employed to locate the transition state structure, which is a first-order saddle point on the potential energy surface. Frequency calculations are then performed to confirm the nature of the stationary point; a genuine transition state possesses exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
For instance, in a hypothetical acid-catalyzed ring-opening of this compound, the key steps would be the protonation of the hydroxyl group, followed by the departure of a water molecule to form a cyclopropyl cation, and subsequent rearrangement. Computational modeling could pinpoint the transition state for the C-C bond cleavage in the cyclopropyl ring, providing insights into the activation energy and the stereochemical outcome of the reaction.
Solvation Effects and Catalytic Cycle Modeling
Reactions are typically conducted in a solvent, which can significantly influence the reaction pathway and energetics. Computational models can account for these effects using either explicit solvent models, where individual solvent molecules are included in the calculation, or implicit solvent models, such as the Polarizable Continuum Model (PCM), which represents the solvent as a continuous dielectric medium. comporgchem.com
For reactions involving this compound, modeling the solvent effects would be crucial for obtaining accurate energy profiles. If a catalyst is involved in the synthesis or transformation of this compound, computational methods can be used to model the entire catalytic cycle. This would involve characterizing the structures and energies of all intermediates and transition states in the cycle, providing a detailed mechanistic picture.
Spectroscopic Property Prediction and Correlation with Experimental Data
Computational chemistry is also a powerful tool for predicting various spectroscopic properties, which can aid in the characterization of this compound and the interpretation of experimental spectra.
Computational Prediction of NMR Chemical Shifts and Coupling Constants
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of structural elucidation in organic chemistry. DFT calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method, can accurately predict the ¹H and ¹³C NMR chemical shifts of organic molecules. mdpi.comnih.gov
For this compound, a computational approach would involve first optimizing the molecular geometry at a suitable level of theory (e.g., B3LYP with a basis set like 6-311+G(2d,p)). comporgchem.com Subsequently, the NMR chemical shifts would be calculated. It is standard practice to perform these calculations in the presence of a solvent model to better mimic experimental conditions. mdpi.com The predicted chemical shifts can then be correlated with experimental data to confirm the structure. Discrepancies between calculated and experimental values can often be rationalized by considering conformational dynamics or specific solvent-solute interactions.
Below is a hypothetical table illustrating the type of data that would be generated from such a computational study, comparing predicted chemical shifts with potential experimental values.
| Atom | Predicted ¹³C Chemical Shift (ppm) | Hypothetical Experimental ¹³C Chemical Shift (ppm) |
| C (ipso-Cl) | 135.2 | 134.8 |
| C (ipso-C(OH)) | 142.1 | 141.5 |
| C (ipso-Br) | 118.9 | 119.3 |
| C (quaternary) | 65.4 | 64.9 |
| CH₂ (cyclopropyl) | 15.8 | 16.2 |
Note: The values in this table are illustrative and not based on actual experimental or computational data for this compound.
Theoretical Vibrational Frequencies (IR, Raman) and UV-Vis Spectra
Computational methods can also predict vibrational spectra (Infrared and Raman) and electronic spectra (UV-Vis). rsc.orgresearchgate.net The calculation of vibrational frequencies at the DFT level, after geometry optimization, can help in the assignment of experimental IR and Raman bands to specific vibrational modes of the molecule. researchgate.net
The prediction of UV-Vis absorption spectra is typically achieved using Time-Dependent DFT (TD-DFT). materialsciencejournal.orgscispace.com These calculations provide information about the electronic transitions, including their excitation energies and oscillator strengths, which correspond to the absorption wavelengths and intensities, respectively. For this compound, TD-DFT calculations could predict the λmax values arising from π-π* transitions in the aromatic ring, and how these are influenced by the substituents and the cyclopropyl group.
A hypothetical data table for predicted UV-Vis absorption is presented below.
| Transition | Calculated Wavelength (nm) | Oscillator Strength |
| HOMO -> LUMO | 285 | 0.021 |
| HOMO-1 -> LUMO | 260 | 0.154 |
| HOMO -> LUMO+1 | 235 | 0.312 |
Note: The values in this table are illustrative and not based on actual TD-DFT calculations for this compound.
Synthetic Applications of 1 5 Bromo 2 Chlorophenyl Cyclopropan 1 Ol As a Versatile Building Block
Role as a Precursor for Complex Organic Molecules
The inherent ring strain and electronic nature of the arylcyclopropane motif in 1-(5-Bromo-2-chlorophenyl)cyclopropan-1-ol make it a reactive intermediate for sophisticated molecular constructions. The cyclopropyl (B3062369) group, with its high p-character C-C bonds, can interact with the adjacent aryl ring, influencing the molecule's reactivity and allowing it to participate in a variety of transformations. unl.ptnih.gov
The strained three-membered ring of cyclopropanol (B106826) derivatives is prone to ring-opening and expansion reactions, providing a pathway to larger carbocyclic and polycyclic systems. nih.gov These reactions are often initiated by the formation of a carbocation at the tertiary carbinol center, which triggers the cleavage of a cyclopropyl C-C bond. This cleavage relieves ring strain and generates a new, more stable carbocationic intermediate that can be trapped by nucleophiles or undergo further rearrangement. nih.gov
For instance, the treatment of cyclopropyl aryl ketones can lead to cascade ring-opening/recyclization reactions to form indenones and fluorenones, which are polycyclic aromatic compounds. acs.org While specific examples detailing the transformation of this compound into polycyclic systems via this method are not extensively documented, the underlying principles of cyclopropane (B1198618) reactivity suggest its potential in this area. The general mechanism involves the formation of a homoenolate equivalent, which can undergo intramolecular cyclization onto the adjacent aromatic ring.
Similarly, arylcyclopropanes are valuable precursors for spirocyclic compounds, which are prevalent in natural products and medicinal chemistry. researchgate.net The synthesis of spirocycles can be achieved through various strategies, including intramolecular cyclizations where the cyclopropane ring acts as a linchpin. The construction of these complex three-dimensional structures is a significant goal in organic synthesis due to their unique conformational properties. e-bookshelf.de
Table 1: Potential Ring Expansion Products from Arylcyclopropanol Precursors This table is illustrative of the types of structures that can be generated from arylcyclopropanol ring-opening/expansion reactions based on established chemical principles.
| Precursor Type | Reagent/Condition | Resulting Core Structure |
|---|---|---|
| 1-Arylcyclopropan-1-ol | Lewis or Brønsted Acid | Indanone/Tetralone |
| 1-Arylcyclopropan-1-ol | Oxidative Ring Opening | 1,3-Diketone |
Heterocyclic compounds are of paramount importance in pharmaceutical and materials science. Arylcyclopropanes serve as versatile building blocks for accessing a wide array of heterocyclic scaffolds. Ring-opening reactions of activated cyclopropanes can be coupled with cycloaddition or annulation strategies to incorporate heteroatoms. nih.gov For example, reaction with nitriles or other dipolarophiles can lead to the formation of five- or six-membered nitrogen-containing heterocycles.
The this compound molecule contains multiple reaction sites: the hydroxyl group, the cyclopropane ring, and the substituted aromatic ring. The bromine atom on the phenyl ring is particularly useful as it allows for subsequent cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to introduce further complexity and build fused heterocyclic systems. While direct conversion of this compound to specific novel heterocycles is a subject for further research, its potential is underscored by the broad utility of cyclopropanes in heterocyclic synthesis. The synthesis of privileged scaffolds like benzothiazepanes, for example, often involves multi-step sequences where a versatile intermediate could play a key role. nih.gov
Utility in the Synthesis of Scaffolds with Potential Biological Relevance
The unique conformational and electronic properties of the cyclopropyl group make it a highly desirable motif in drug design. unl.pt It can act as a bioisostere for other groups, such as a double bond or a gem-dimethyl group, while providing increased metabolic stability and locking the molecule into a bioactive conformation. nih.govresearchgate.net
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, aiming to optimize the biological activity of a lead compound by modifying its chemical structure. unl.pt The arylcyclopropane motif is frequently incorporated into molecules during SAR studies to explore chemical space and improve pharmacokinetic and pharmacodynamic properties. unl.ptresearchgate.net The rigid nature of the cyclopropane ring helps to constrain the conformation of flexible side chains, which can lead to enhanced binding affinity with a biological target. nih.gov
The this compound scaffold provides an excellent starting point for building a library of analogues for SAR studies. The bromo and chloro substituents on the phenyl ring can be systematically varied or replaced to probe their influence on biological activity. Furthermore, the cyclopropyl group itself can be used to orient substituents in a well-defined three-dimensional space, providing valuable data for understanding the interaction between the molecule and its target. unl.pt
A significant and well-documented application of arylcyclopropane derivatives is in the synthesis of inhibitors of the sodium-glucose cotransporter 2 (SGLT2). nih.gov SGLT2 inhibitors, such as dapagliflozin (B1669812) and empagliflozin (B1684318), are a class of drugs used to treat type 2 diabetes. nih.govwjpps.comnih.gov
A derivative of the title compound, 1-(5-Bromo-2-chlorophenyl)-2,2-dichloro-1-(4-ethoxyphenyl)cyclopropane, has been synthesized as a key intermediate for a new class of cyclopropane-bearing SGLT2 inhibitors. nih.gov The synthesis of related SGLT2 inhibitors like empagliflozin often starts from (5-bromo-2-chlorophenyl)(4-fluorophenyl)methanone, highlighting the importance of the 5-bromo-2-chlorophenyl moiety in this therapeutic area. google.com The arylcyclopropane core serves as a C-glycoside mimetic, offering greater chemical and metabolic stability compared to the O-glycosides found in natural substrates. The development of efficient synthetic routes to these complex molecules is a major focus of process chemistry research. wjpps.comsemanticscholar.org
Table 2: Key Intermediates in the Synthesis of SGLT2 Inhibitors
| Intermediate Name | Target Drug Class | Reference |
|---|---|---|
| 1-(5-Bromo-2-chlorophenyl)-2,2-dichloro-1-(4-ethoxyphenyl)cyclopropane | Cyclopropane-bearing SGLT2 inhibitors | nih.gov |
| (5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone | Empagliflozin | google.com |
The inclusion of small, strained ring systems like cyclopropane significantly expands the available chemical space for drug discovery. researchgate.net These motifs introduce three-dimensionality, a property increasingly recognized as crucial for achieving high potency and selectivity for biological targets. nih.gov The cyclopropyl fragment is found in numerous preclinical and clinical drug candidates, where it contributes to enhanced metabolic stability, increased potency, and improved permeability across biological membranes. nih.govsemanticscholar.org
By serving as a versatile building block, this compound contributes to the generation of novel small molecules with unique structural features. The combination of the rigid cyclopropane, the functionalized aromatic ring, and the reactive hydroxyl group allows for diversification into a wide range of potential drug-like molecules, thereby enriching the library of compounds available for biological screening. researchgate.netresearchgate.net
Potential Applications in Advanced Materials Science and Agrochemical Research as a Building Block
The unique structural features of this compound, namely the reactive cyclopropanol moiety and the functionalized aromatic ring, position it as a promising, yet underexplored, building block for the synthesis of complex molecules in materials science and agrochemical research. The presence of bromo and chloro substituents on the phenyl ring offers sites for various cross-coupling reactions, while the strained three-membered ring of the cyclopropanol can undergo specific ring-opening reactions, providing pathways to diverse molecular architectures.
Precursor for Functional Organic Materials
The development of novel organic materials with tailored electronic and photophysical properties is a cornerstone of modern materials science. While direct applications of this compound in this field are not yet established in published literature, its chemical structure suggests significant potential as a precursor for functional organic materials. The bromo and chloro substituents on the phenyl group can serve as handles for elaboration into more complex, conjugated systems, which are essential for applications in organic electronics such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
The cyclopropanol group itself can be a source of unique reactivity. For instance, the ring-opening polymerization of cyclopropanol derivatives can lead to the formation of novel polymers. The strain inherent in the cyclopropane ring can be harnessed to drive polymerization reactions, potentially yielding polymers with unique physical and chemical properties that are not accessible through traditional polymerization methods. The resulting polymers could incorporate the bromochlorophenyl moiety as a pendant group, which could then be further functionalized to tune the material's properties.
Furthermore, the molecule could be modified to create liquid crystals or other self-assembling materials. The rigid phenylcyclopropyl core provides a foundational structure that, with appropriate modification of the functional groups, could be designed to exhibit mesomorphic phases. The bromo and chloro groups offer sites for the attachment of long alkyl or alkoxy chains, which are known to promote liquid crystalline behavior.
| Potential Material Class | Key Structural Feature Utilized | Possible Application |
| Conjugated Polymers | Bromo and Chloro groups for cross-coupling reactions | Organic Electronics (OLEDs, OPVs) |
| Novel Polymers | Ring-opening of cyclopropanol | Specialty Plastics, Advanced Coatings |
| Liquid Crystals | Rigid phenylcyclopropyl core | Display Technologies, Sensors |
Intermediate in the Development of Agrochemical Derivatives
The cyclopropane ring is a well-established pharmacophore in a variety of successful agrochemicals, particularly insecticides and fungicides. Its presence can confer metabolic stability and a specific three-dimensional conformation that is crucial for biological activity. Similarly, halogenated phenyl rings are common features in many pesticides, contributing to their efficacy and spectrum of activity.
Given these precedents, this compound represents a valuable starting material for the synthesis of novel agrochemical candidates. The bromo and chloro substituents can be modified through nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions to introduce other functional groups known to enhance pesticidal activity. For example, the bromine atom could be replaced with a cyano or a substituted amine group, moieties that are present in a number of commercial insecticides.
The cyclopropanol functional group can also be transformed into other functionalities. For instance, oxidation could yield a cyclopropyl ketone, a common intermediate in the synthesis of more complex molecules. Alternatively, the hydroxyl group could be replaced with other substituents to modulate the compound's biological activity and physical properties, such as solubility and soil mobility. The development of novel fungicides containing cyclopropane rings is an active area of research, and this compound could serve as a key intermediate in the synthesis of new active ingredients.
| Agrochemical Class | Potential Synthetic Transformation | Target Pest/Disease |
| Insecticides | Modification of bromo/chloro groups (e.g., substitution with CN) | Various insect pests |
| Fungicides | Transformation of the cyclopropanol moiety | Plant pathogenic fungi |
| Herbicides | Elaboration of the entire molecular scaffold | Broadleaf and grassy weeds |
Conclusion and Future Research Directions for 1 5 Bromo 2 Chlorophenyl Cyclopropan 1 Ol
Summary of Current Research Status and Synthetic Advances
Direct research detailing the synthesis and application of 1-(5-bromo-2-chlorophenyl)cyclopropan-1-ol is limited. However, the foundational chemistry of cyclopropanols is well-established, with these three-carbon synthons being recognized for their versatility. rsc.orgrsc.org Ring-opening reactions are a hallmark of cyclopropanol (B106826) reactivity, providing access to a wide array of functionalized compounds that would be otherwise difficult to synthesize. rsc.org
The synthesis of related structures provides a blueprint for future work. For instance, the compound 1-(5-Bromo-2-chlorophenyl)-2,2-dichloro-1-(4-ethoxyphenyl)cyclopropane has been prepared as a key intermediate in the search for new SGLT2 inhibitors for anti-diabetic therapies. nih.govresearchgate.net This highlights the pharmaceutical relevance of the 1-(5-bromo-2-chlorophenyl)cyclopropane scaffold. General methods for synthesizing substituted cyclopropanols, such as the Kulinkovich reaction or modifications of the Simmons-Smith reaction, offer viable starting points for accessing the title compound. rsc.orgnih.gov Recent progress has focused on developing highly stereoselective production methods and improving the synthesis of known cyclopropanols to support their use in complex molecule synthesis. rsc.org
Emerging Synthetic Strategies for Halogenated Aryl Cyclopropanols
The synthesis of polysubstituted cyclopropanes, particularly those bearing halogenated aryl moieties, is an area of active development. Future synthesis of this compound could leverage several emerging strategies.
Transition Metal-Catalyzed Cyclopropanation: Methods involving the transition metal-catalyzed insertion of carbenoids into double bonds are a cornerstone of cyclopropane (B1198618) synthesis. nih.gov Tailoring these catalysts to accept highly substituted or electronically demanding substrates like dihalogenated styrenes would be a key advance.
Photocatalysis: Visible-light-driven photoredox catalysis offers mild conditions for radical-mediated transformations. Designing a photocatalytic cycle for the cyclopropanation of a 5-bromo-2-chlorostyrene derivative could provide a novel and efficient entry to the target scaffold.
Flow Chemistry: Continuous flow processes can enhance safety and scalability, particularly for reactions involving unstable intermediates. Developing a flow-based synthesis could enable better control over reaction parameters and facilitate larger-scale production.
Functional Group Interconversion: An alternative approach involves synthesizing a simpler aryl cyclopropanol and introducing the halogen atoms at a later stage through advanced aromatic functionalization techniques, such as C-H activation or electrophilic halogenation.
Untapped Reactivity Profiles and Novel Chemical Transformations
The true potential of this compound lies in its untapped reactivity. The interplay between the strained cyclopropanol ring and the electronically distinct halogen substituents on the aryl ring could lead to novel chemical transformations.
Cyclopropanols are known to act as versatile building blocks, often undergoing ring-opening reactions when exposed to electrophiles, nucleophiles, or transition metal catalysts. ingentaconnect.comnih.govresearchgate.net The presence of the aryl group can influence the regioselectivity of this ring-opening. rsc.org Future research should explore:
Lewis Acid-Catalyzed Ring-Opening: Investigating reactions with various Lewis acids could lead to the formation of β- or γ-functionalized ketones, where the halogen atoms serve as handles for subsequent cross-coupling reactions.
Transition Metal-Catalyzed Cross-Coupling: The cyclopropanol moiety can act as a homoenolate equivalent. acs.org Palladium- or nickel-catalyzed cross-coupling reactions could enable the formation of complex polycyclic systems by leveraging the reactivity of both the cyclopropanol ring and the carbon-halogen bonds. A unique strategy using the cyclopropane ring as a reporter for leaving-group reactivity has been developed for Ni-catalyzed C(sp3)–O arylation, which could be applicable here. acs.org
Radical-Mediated Transformations: The C-Br and C-Cl bonds can participate in radical reactions. Exploring photoredox or radical initiator-mediated pathways could unlock novel ring-opening or functionalization cascades, leading to previously inaccessible molecular architectures.
Advancements in Asymmetric Synthesis and Stereocontrol for this compound
Since this compound is a chiral molecule, controlling its stereochemistry is crucial for potential applications in medicine and materials science. The field of asymmetric cyclopropane synthesis has seen significant progress. acs.org
Future research should focus on two main strategies for achieving stereocontrol:
Substrate-Controlled Transformations: This approach uses enantiomerically enriched cyclopropanol intermediates to control the stereochemical outcome of subsequent reactions. rsc.orgrsc.org This requires the initial development of an enantioselective synthesis of the cyclopropanol itself.
Catalyst-Controlled Asymmetric Transformations: This more modern approach uses a chiral catalyst to induce asymmetry from a racemic or prochiral starting material. rsc.orgrsc.org This is a highly appealing strategy, with potential methods including:
Chiral Lewis Acid Catalysis: Employing chiral Lewis acids to catalyze the cyclopropanation reaction or subsequent ring-opening transformations.
Biocatalysis: Using engineered enzymes, such as myoglobin-based catalysts, has proven highly effective for the asymmetric synthesis of chiral cyclopropanes with complementary stereoselectivity. nih.govresearchgate.net This method can be scaled up using whole-cell systems, making it attractive for producing pharmaceutical precursors. nih.gov
Chiral-at-Metal Catalysis: Rhodium(III) complexes have recently been used for the asymmetric [2+1] cyclization to assemble 1,2,3-trisubstituted chiral cyclopropanes. nih.gov
Tandem reactions that combine an asymmetric addition with a directed diastereoselective cyclopropanation in one pot offer an efficient route to chiral cyclopropyl (B3062369) alcohols and represent a promising avenue for investigation. nih.gov
Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization for Cyclopropanol Derivatives
The complexity of reactions involving polysubstituted cyclopropanols makes them ideal candidates for the application of artificial intelligence (AI) and machine learning (ML). These computational tools are rapidly transforming organic synthesis by enabling the prediction of reaction outcomes and the optimization of reaction conditions. nih.gov
For a molecule like this compound, AI and ML could be pivotal in several areas:
Reaction Outcome Prediction: Neural networks can be trained on vast reaction databases to predict the major product of a chemical reaction from a list of plausible candidates. bohrium.comacs.org This would be invaluable for exploring the untapped reactivity of the title compound, saving significant time and resources by prioritizing promising reaction pathways.
Condition Optimization: ML models can predict suitable reaction conditions, including catalysts, solvents, reagents, and temperature, for a given transformation. acs.org This could accelerate the development of a robust synthesis for the target molecule and optimize the conditions for its subsequent novel transformations.
De Novo Synthesis Planning: Retrosynthesis software, powered by AI, can propose entire synthetic pathways to a target molecule. While still a developing field, these tools can suggest non-obvious routes that a human chemist might overlook.
Mechanism Elucidation: By analyzing large datasets, ML algorithms can help identify patterns and correlations that shed light on complex reaction mechanisms, such as the regioselectivity of cyclopropanol ring-opening.
By combining computational prediction with experimental validation, the exploration of the chemical space around this compound and its derivatives can be significantly accelerated. stanford.edu
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1-(5-Bromo-2-chlorophenyl)cyclopropan-1-ol, and how do reaction conditions influence yield?
- Methodology : Cyclopropanation via the Kulinkovich reaction (using diethylzinc and diiodomethane) or Simmons-Smith conditions (zinc-copper couple and diiodomethane) is commonly employed. Critical parameters include temperature control (0–25°C) and inert atmosphere (argon/nitrogen). Post-synthetic purification via column chromatography (silica gel, hexane/ethyl acetate) ensures high purity .
- Data Considerations : Monitor reaction progress using TLC and confirm regioselectivity via -NMR (cyclopropane protons at δ 0.8–1.5 ppm) .
Q. How is the molecular structure of this compound characterized experimentally?
- Techniques : Single-crystal X-ray diffraction (SC-XRD) provides bond lengths (e.g., C–Br: ~1.90 Å, C–Cl: ~1.74 Å) and torsion angles (e.g., cyclopropane ring dihedral angles of 55–60°) .
- Complementary Methods : -NMR confirms cyclopropane carbons (δ 15–25 ppm), while IR spectroscopy identifies hydroxyl stretching (~3400 cm) .
Q. What are the key stability considerations for handling and storage?
- Guidelines : Store under inert gas at –20°C to prevent oxidation of the hydroxyl group. Avoid prolonged exposure to light or moisture, which may induce ring-opening reactions .
Advanced Research Questions
Q. How do substituent positions (5-bromo vs. 2-chloro) affect electronic properties and reactivity?
- Comparative Analysis : The bromine atom (strong electron-withdrawing effect) at position 5 increases electrophilicity of the aromatic ring, while the chlorine at position 2 sterically hinders nucleophilic attack. DFT calculations (e.g., HOMO-LUMO gaps) reveal enhanced reactivity at the para position relative to meta .
- Experimental Validation : Competitive substitution reactions (e.g., Suzuki coupling) show higher yields at the 5-bromo site due to lower activation energy .
Q. How can conflicting spectroscopic data (e.g., NMR splitting patterns) be resolved?
- Troubleshooting : Use 2D NMR (COSY, HSQC) to assign overlapping signals. For cyclopropane protons, NOESY confirms spatial proximity to aromatic protons, distinguishing diastereotopic pairs .
- Case Study : Discrepancies in -NMR integration ratios (e.g., 1:2 vs. 1:1) may arise from dynamic ring puckering; variable-temperature NMR (–40°C to 25°C) can freeze conformers .
Q. What computational models predict biological interactions of this compound?
- Approach : Molecular docking (AutoDock Vina) against enzymes (e.g., cytochrome P450) identifies binding affinities. MD simulations (AMBER) assess stability of ligand-receptor complexes .
- Limitations : Solvation effects (implicit vs. explicit water models) significantly impact predicted binding energies (±2 kcal/mol) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
